molecular formula C15H22N2O2 B4432902 1-methyl-4-(3-propoxybenzoyl)piperazine

1-methyl-4-(3-propoxybenzoyl)piperazine

Cat. No.: B4432902
M. Wt: 262.35 g/mol
InChI Key: OYNOXEZSOMPBPM-UHFFFAOYSA-N
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Description

1-methyl-4-(3-propoxybenzoyl)piperazine is a chemical compound offered for research and development purposes only. It is not intended for diagnostic or therapeutic applications.Piperazine derivatives are a significant focus in medicinal chemistry due to their versatile pharmacological profiles. These compounds are frequently investigated as core structural elements in the discovery of new therapeutic agents, particularly for central nervous system (CNS) targets . For instance, various substituted piperazines are found in antipsychotic, antidepressant, and anxiolytic drugs, highlighting the scaffold's importance in neuropharmacology . Furthermore, piperazine-based compounds are extensively studied as potent and selective antagonists for opioid receptors (such as the κ opioid receptor), which are G-protein coupled receptors (GPCRs) involved in processes like stress, anxiety, and reward-seeking behavior . The 3-propoxybenzoyl moiety attached to the piperazine ring is a key structural feature that can be designed to modulate the compound's properties. Similar alkoxy and aryloxy substituents are commonly incorporated into research compounds to fine-tune characteristics like bioavailability and target affinity . In synthetic chemistry, methods for preparing analogous 4-(methylpiperazine) structures often involve reactions between a methylpiperazine and a benzyl or benzoyl halide derivative, sometimes using alkali metal hydroxides or carbonates as catalysts in solvents like toluene or xylene . Researchers value this reagent as a building block for constructing more complex molecules and for probing biological mechanisms. Handling of this material should be conducted by qualified professionals in accordance with all applicable laboratory safety standards. This product is strictly for research use and is not approved for use in humans or animals.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(3-propoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-11-19-14-6-4-5-13(12-14)15(18)17-9-7-16(2)8-10-17/h4-6,12H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNOXEZSOMPBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • However, longer chains may reduce aqueous solubility, necessitating formulation optimization .
  • Electron-Withdrawing Groups : The nitro group in 1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine () enhances electrophilicity, favoring interactions with nucleophilic residues in enzymes. In contrast, the trifluoromethyl group () improves metabolic stability via steric and electronic effects.
  • Halogen Substitution : The chlorine atom in 1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine () increases binding affinity to hydrophobic pockets in receptors, a feature absent in the target compound.

Key Research Findings

  • Lipophilicity vs. Solubility : Propoxy-substituted piperazines balance moderate lipophilicity (LogP ~2.5–3.0) with acceptable solubility in polar aprotic solvents, making them suitable for CNS-targeted drug design .
  • Synthetic Accessibility : The target compound can be synthesized via nucleophilic acyl substitution between 1-methylpiperazine and 3-propoxybenzoyl chloride, analogous to methods in and .
  • Toxicity Profile : Piperazine derivatives with nitro groups () show higher cytotoxicity than alkoxy-substituted analogs, highlighting the need for substituent-specific safety assessments.

Q & A

Q. What are the common synthetic routes for 1-methyl-4-(3-propoxybenzoyl)piperazine, and what key reagents are involved?

The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core followed by functionalization. For example, alkylation of the piperazine nitrogen with a methyl group can be achieved using methyl iodide or dimethyl sulfate under basic conditions. The 3-propoxybenzoyl moiety is introduced via acylation using 3-propoxybenzoyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent like acetonitrile . Catalytic coupling reactions (e.g., palladium-mediated cross-couplings) may also be employed to attach aryl groups, as seen in analogous piperazine derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of substituents on the piperazine ring and benzoyl group. Infrared (IR) spectroscopy helps identify functional groups like carbonyl (C=O) and ether (C-O-C) bonds. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity, especially when optimizing synthetic yields .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Radioligand binding assays are used to screen for receptor affinity (e.g., serotonin or dopamine receptors, given piperazines’ neuropharmacological relevance). In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets) provide initial activity profiles. Dose-response curves should be generated to quantify IC₅₀ values .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound for target-specific activity?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like GPCRs or enzymes. Quantitative Structure-Activity Relationship (QSAR) models identify critical substituent effects on potency. Density Functional Theory (DFT) calculations assess electronic properties (e.g., charge distribution on the benzoyl group) that influence binding. These methods require validation with in vitro/in vivo data to resolve discrepancies between predicted and observed activities .

Q. What strategies address contradictions in reported biological activities of structurally similar piperazines?

Discrepancies often arise from variations in substituent positioning or assay conditions. For example, meta-substituted benzoyl groups (as in this compound) may show divergent receptor selectivity compared to para-substituted analogs. Systematic SAR studies should compare derivatives with controlled structural changes. Use standardized assay protocols (e.g., consistent cell lines, buffer pH) and validate findings with orthogonal assays (e.g., functional cAMP assays vs. binding studies) .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Continuous flow reactors enhance mixing and heat transfer for exothermic steps like acylation. Catalysts (e.g., Pd/C for coupling reactions) can be immobilized for reuse. Solvent selection (e.g., DMF vs. acetonitrile) impacts both yield and purification ease—switch to greener solvents like ethyl acetate where possible. Monitor intermediates via TLC or inline IR to terminate reactions at optimal conversion points .

Q. What in vivo models are suitable for evaluating its therapeutic potential in metabolic disorders?

Streptozotocin-induced diabetic rats or db/db mice are standard for assessing glucose homeostasis. Measure insulin secretion (ELISA) and glucose tolerance (oral GTT) after dosing. Compare results to reference compounds like PMS 812, a piperazine derivative with proven antidiabetic activity. Include pharmacokinetic studies (plasma half-life, bioavailability) to correlate efficacy with exposure .

Methodological Notes

  • Data Interpretation : Cross-reference crystallographic data (e.g., X-ray structures of analogous compounds) with computational predictions to resolve stereochemical ambiguities .
  • Safety Protocols : Handle nitro or halogenated intermediates (common in piperazine synthesis) in fume hoods with PPE, as advised in safety data sheets .
  • Biological Replicates : Use ≥3 independent experiments for statistical rigor in activity assays, especially given piperazines’ variable potency across cell types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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